ESI-MS Ionization Efficiency: 5-Azoniaspiro[4.4]nonyl (ASN⁺) Tag vs. Conventional Ionization Tags
Peptides derivatized with a 5-azoniaspiro[4.4]nonyl (ASN⁺)-based ionization tag exhibit a 10- to 100-fold enhancement in electrospray ionization (ESI) efficiency compared to underivatized peptides, depending on peptide sequence and hydrophobicity [1]. In direct head-to-head comparison, the ASN⁺ tag demonstrates complete stability during collision-induced dissociation (CID), undergoing neither Hofmann elimination nor intramolecular nucleophilic attack, which are common fragmentation pathways observed with alternative quaternary ammonium tags [1].
| Evidence Dimension | ESI ionization efficiency enhancement |
|---|---|
| Target Compound Data | 10- to 100-fold increase in ionization efficiency for ASN⁺-derivatized peptides |
| Comparator Or Baseline | Underivatized peptides (baseline signal intensity = 1×) |
| Quantified Difference | 10–100× signal enhancement |
| Conditions | Electrospray tandem mass spectrometry (ESI-MS/MS); model peptides derivatized with 1-{[3-oxo-3-(pentafluorophenoxy)propyl]carbamoyl}-5-azoniaspiro[4.4]nonane |
Why This Matters
This quantifiable ionization enhancement enables sensitive sequencing and quantification of low-abundance peptides, making the ASN⁺ tag the scientifically justified choice over conventional derivatization reagents in proteomics workflows.
- [1] Setner, B., Rudowska, M., Kluczyk, A., Stefanowicz, P., & Szewczuk, Z. (2017). The 5-azoniaspiro[4.4]nonyl group for improved MS peptide analysis: A novel non-fragmenting ionization tag for mass spectrometric sensitive sequencing of peptides. Analytica Chimica Acta, 986, 120–128. View Source
